2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide
Description
This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core modified with a morpholine ring at position 6, a benzodioxolylmethyl group at position 3, and a sulfanyl-linked butanamide chain terminating in a 4-ethylphenyl substituent. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The benzodioxolyl group may improve metabolic stability, while the sulfanyl bridge and butanamide side chain introduce structural flexibility and hydrogen-bonding capacity, critical for interactions with biological targets.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-3-21-5-8-23(9-6-21)33-30(37)29(4-2)42-32-34-26-11-10-24(35-13-15-39-16-14-35)18-25(26)31(38)36(32)19-22-7-12-27-28(17-22)41-20-40-27/h5-12,17-18,29H,3-4,13-16,19-20H2,1-2H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQGILBSYOIIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the alkylation of the quinazolinone core with a benzodioxole-containing alkyl halide in the presence of a base such as potassium carbonate.
Morpholine Ring Incorporation: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine derivative.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with a thiol-containing butanamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis .
- Antimicrobial Properties : The presence of the morpholine group in the structure may enhance the compound's ability to interact with microbial membranes, potentially leading to antimicrobial activity. Research indicates that morpholine-containing compounds can be effective against various bacterial strains .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Analogous compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
- Study on Anticancer Properties :
- Research on Antimicrobial Activity :
- Evaluation of Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The benzodioxole moiety may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the morpholine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups:
Electronic and Physicochemical Properties
- Morpholine vs. Piperazine/Other Heterocycles: Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to piperazine, which may improve aqueous solubility.
- Benzodioxolyl vs. Phenylsulfonyl : The benzodioxolyl group in the target compound offers metabolic resistance via steric shielding of the methylenedioxy group, whereas phenylsulfonyl groups (as in ) are more polar and prone to enzymatic oxidation .
- Sulfanyl Bridge vs. Thione/Thioether : The sulfanyl (–S–) linkage in the target compound provides conformational flexibility, while thione (C=S) groups in triazoles () exhibit tautomerism, influencing reactivity and binding kinetics .
Spectroscopic Signatures
- IR Spectroscopy : The target compound’s oxo group (C=O) would exhibit a strong absorption near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, its sulfanyl bridge lacks the distinct C=S stretch (~1240–1260 cm⁻¹) seen in thione-containing analogs .
- NMR : The morpholine protons would resonate as a multiplet near δ 3.6–3.8 ppm, distinct from the deshielded NH protons (~δ 8–10 ppm) in triazole derivatives () .
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodioxole moiety, a morpholine ring, and a quinazoline core, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Antiparasitic Activity
- Anticancer Properties
- Anti-inflammatory Effects
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of morpholine and quinazoline rings may inhibit specific enzymes involved in nucleotide metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell growth and apoptosis, specifically in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antiparasitic | Inhibits Plasmodium falciparum ENT1 | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Antiparasitic Activity
A study published in 2016 identified several compounds similar to this one that effectively inhibited the growth of Plasmodium falciparum. The study utilized both in vitro assays and in vivo models to demonstrate efficacy .
Case Study 2: Anticancer Properties
Research conducted on quinazoline derivatives revealed that compounds with similar structures to our target compound significantly reduced tumor growth in xenograft models. This was attributed to their ability to induce cell cycle arrest and apoptosis through p53 pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
